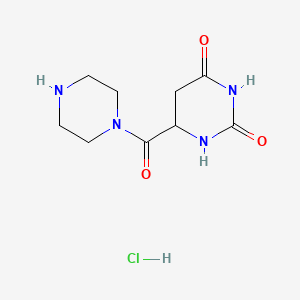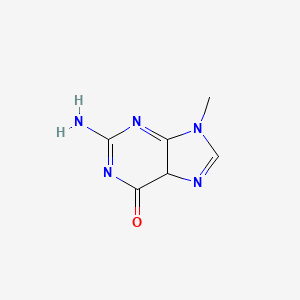![molecular formula C13H13N3O4S B12345112 3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345112.png)
3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate typically involves the reaction of 2-amino-4-arylthiazoles with chloroacetyl chloride, followed by treatment with potassium thiocyanate. The reaction conditions often require dry benzene as a solvent and cooling to 0-5°C during the addition of chloroacetyl chloride . The resulting intermediate is then treated with potassium thiocyanate in refluxing acetone to afford the desired thiazolidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring or the thiazolidine moiety .
Aplicaciones Científicas De Investigación
3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to counteract the antagonizing effect of secreted frizzled related protein-1 (sFRP-1) against Wnt-3/frizzled interaction, thereby restoring cellular response to Wnt-3 stimulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(4-nitrophenyl)acetamide
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(4-(4-morpholinyl)phenyl)acetamide
Uniqueness
What sets 3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a compound of significant interest .
Propiedades
Fórmula molecular |
C13H13N3O4S |
|---|---|
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
[3-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate |
InChI |
InChI=1S/C13H13N3O4S/c1-7(17)20-9-4-2-3-8(5-9)15-11(18)6-10-12(19)16-13(14)21-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19) |
Clave InChI |
YOSIJNBQKPEPKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)NC(=O)CC2C(=O)NC(=N)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345049.png)
![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)

![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)
![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
![Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345085.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345093.png)

![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
![4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345115.png)
